N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 493.6 g/mol. The compound's structure includes various functional groups that may contribute to its biological activity, particularly in the context of cancer treatment and other therapeutic areas.
The compound falls under the category of thioether derivatives and incorporates a 3,4-dihydroquinoline moiety, which is known for its pharmacological properties. It also features a triazole ring, which is often associated with antifungal and anticancer activities.
The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step synthetic routes that integrate various organic reactions. The synthesis may include:
Technical details regarding specific reaction conditions (temperatures, solvents, catalysts) are crucial for optimizing yield and purity but are not fully detailed in available literature .
The molecular structure of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can be represented using various structural formulas including InChI and SMILES notations:
InChI=1S/C24H23N5O3S2/c30-20-13-17(14-29(20)18-9-2-1-3-10-18)22(32)25-23-26-27-24(34-23)33-15-21(31)28-12-6-8-16-7-4-5-11-19(16)28/h1-5,7,9-11,17H,6,8,12-15H2,(H,25,26,32)This notation provides a systematic way to describe the compound's structure.
The compound's molecular weight is approximately 493.6 g/mol with a purity typically around 95%, making it suitable for research applications .
The compound's reactivity can be explored through its functional groups:
Technical details about specific reaction pathways or conditions are essential for understanding its reactivity but are not fully detailed in current literature .
The physical properties include:
Key chemical properties involve:
Relevant analyses such as melting point or boiling point data are not explicitly stated in available resources but are critical for practical applications in research .
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide holds potential applications in:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5